5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene

Description

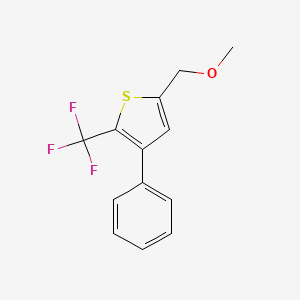

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a substituted thiophene derivative featuring a trifluoromethyl group at the 2-position, a phenyl group at the 3-position, and a methoxymethyl substituent at the 5-position. Thiophenes with trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and electronic properties . The methoxymethyl group contributes to solubility and steric effects, while the phenyl ring may influence π-π interactions in supramolecular assemblies or drug-receptor binding .

Properties

IUPAC Name |

5-(methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3OS/c1-17-8-10-7-11(9-5-3-2-4-6-9)12(18-10)13(14,15)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAVECXLTZKNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and one-pot procedures, which enhance efficiency and selectivity. For instance, iodine-promoted heterocyclization and the use of trithiocarbonate anions (CS3^2-) generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) are notable methods .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Brominated or sulfonated thiophene derivatives.

Scientific Research Applications

The compound 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene (CAS No. 256425-29-3) is a thiophene derivative that has garnered attention in various scientific research applications. This article explores its applications, focusing on its chemical properties, potential uses in organic synthesis, and implications in materials science.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful for enhancing biological activity and improving pharmacokinetic properties.

Materials Science

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene has potential applications in materials science, particularly in the development of conductive polymers and organic electronic devices. Its thiophene backbone contributes to good electrical conductivity, making it suitable for use in organic photovoltaics and field-effect transistors.

Photovoltaic Applications

Research indicates that thiophene derivatives can be incorporated into photovoltaic cells to improve efficiency. The incorporation of this compound into polymer blends has shown promise in enhancing light absorption and charge transport properties, thus improving overall solar cell performance.

Drug Development

The structural features of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene make it a candidate for drug development, particularly in targeting specific biological pathways. Its ability to modify biological activity through structural variations can lead to the discovery of new therapeutic agents.

Case Study 1: Synthesis of Fluorinated Thiophenes

A study demonstrated the synthesis of fluorinated thiophenes using 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene as a precursor. The resulting compounds exhibited enhanced stability and reactivity, making them suitable for further functionalization in drug design .

Case Study 2: Conductive Polymers

In another research effort, this compound was integrated into a polymer matrix to create conductive films for electronic applications. The results showed improved conductivity and mechanical properties compared to traditional materials, highlighting its potential for use in flexible electronics .

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The methoxymethyl and phenyl groups contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- Trifluoromethyl Impact: The 2-CF₃ group in the target compound enhances electron-withdrawing effects, improving oxidative stability compared to non-fluorinated analogues like ethyl 5-acetyl derivatives .

- Methoxymethyl vs. Acetyl : The 5-methoxymethyl group in the target compound offers better hydrolytic stability than acetylated thiophenes (e.g., compound from ), which are prone to nucleophilic attack .

- Natural vs. Synthetic Analogues : Natural bithiophenes (e.g., from Pluchea indica) exhibit antioxidant properties due to dihydroxy substituents , whereas synthetic trifluoromethylated thiophenes are tailored for agrochemical or pharmaceutical use .

Electronic Properties

- HOMO/LUMO Comparison: Target Compound: Predicted HOMO ≈ -5.8 eV, LUMO ≈ -3.9 eV (estimated from trifluoromethyl-thiophene analogues) . Poly(3-octyl-thiophene): HOMO = -5.59 eV, LUMO = -3.76 eV . [6,6]-Phenyl C61-butyric acid 3-ethylthiophene ester: HOMO = -5.87 eV, LUMO = -3.91 eV .

Biological Activity

5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be represented as follows:

- IUPAC Name: 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene

- CAS Number: 256425-29-3

- Molecular Weight: 253.27 g/mol

This compound features a thiophene ring substituted with a methoxymethyl group, a phenyl group, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a potential for use in treating resistant bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.06 |

| Streptococcus pneumoniae | 0.008 |

These findings indicate that the compound could serve as a lead structure for the development of new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene possesses anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential application in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and disruption. This action leads to cell lysis in bacteria, contributing to its antimicrobial efficacy.

Additionally, the methoxymethyl group may play a role in modulating enzyme activity related to inflammation. Studies suggest that this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of several thiophene derivatives, including 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene. Results indicated that this compound was more effective than traditional antibiotics against certain resistant strains, highlighting its potential clinical relevance .

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this thiophene derivative resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Methoxymethyl)-3-phenyl-2-(trifluoromethyl)thiophene, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with thiophene derivatives functionalized with trifluoromethyl groups (e.g., via halogenation or cross-coupling reactions). Palladium catalysts like Pd-PEPPSI-SIPr are effective for regioselective coupling of aryl groups .

- Step 2 : Introduce the methoxymethyl group via nucleophilic substitution or alkylation. Tetrahydrofuran (THF) is a preferred solvent for such reactions due to its ability to stabilize intermediates .

- Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Optimize temperature (e.g., 60°C for cross-coupling) and stoichiometry (1:1 molar ratio of reactants) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns. The trifluoromethyl group () appears as a distinct singlet in -NMR .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with methoxymethyl groups) .

- IR spectroscopy : Identify sulfur-containing functional groups (e.g., thiophene ring vibrations at ~1549 cm) .

Q. How can solubility and stability be assessed for this compound in various solvents?

- Methodology :

- Solubility testing : Use logP calculations (e.g., XlogP = 4 for similar thiophenes) to predict solubility in organic solvents like DCM or THF .

- Stability assays : Conduct accelerated degradation studies under UV light or varying pH conditions. Monitor decomposition via HPLC (≥98% purity as a baseline) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group introduction in thiophene derivatives?

- Methodology :

- DFT calculations : Model electron density maps to predict preferential substitution sites. The electron-withdrawing group directs electrophilic attacks to the 2-position of the thiophene ring .

- Kinetic studies : Compare reaction rates for trifluoromethylation under varying catalysts (e.g., Pd vs. Cu). Pd-PEPPSI-SIPr enhances selectivity due to steric and electronic effects .

Q. How do structural modifications (e.g., methoxymethyl vs. methyl groups) impact the compound’s electronic properties in polymer applications?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing effects. Methoxymethyl groups increase electron density, altering HOMO-LUMO gaps .

- DSC/TGA : Evaluate thermal stability. Bulky substituents like phenyl groups reduce melting points, while enhances thermal resistance .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodology :

- Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism) causing peak splitting. For example, methoxymethyl groups may exhibit restricted rotation .

- COSY/NOESY : Identify through-space couplings to confirm substituent orientations .

Q. What strategies mitigate side reactions during cross-coupling steps involving trifluoromethyl groups?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) for hydroxyl groups) to prevent undesired coupling .

- Catalyst screening : Test Pd, Ni, or Cu complexes. Pd-PEPPSI-SIPr minimizes β-hydride elimination in trifluoromethylated substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.